N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride
Overview
Description
“N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride” is a compound that contains an indole moiety. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . They are widely distributed in the natural world and are important in many biological processes .
Molecular Structure Analysis
The molecular structure of “N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride” would consist of an indole ring attached to a propylamine group via a methylene bridge. The indole ring would have a methyl group attached to it .Chemical Reactions Analysis
Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution at the C3 position and nucleophilic substitution at the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride” would depend on its specific structure. Indole itself is a crystalline solid that is slightly soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
- N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride has been involved in facile synthesis processes. For example, (R)-1-(1H-indol-3-yl)propan-2-amines were prepared using modified Nef reactions and desulfonation treatments, offering a cost-effective and time-saving method (Peng et al., 2013).
Pharmacological Aspects
- Derivatives of this compound have been explored for their potential as cholinesterase and monoamine oxidase inhibitors, showcasing the versatility of this compound in pharmacological research (Bautista-Aguilera et al., 2014).
Antimicrobial Applications
- Certain derivatives have demonstrated significant antimicrobial activities, highlighting the compound's potential in developing new antimicrobial agents (Anekal & Biradar, 2012).
Lipase-Catalyzed Kinetic Resolution
- The compound has been used in lipase-catalyzed kinetic resolution, showing its application in producing enantiomerically enriched products, which is crucial in drug synthesis and research (Borowiecki, Dranka, & Ochal, 2017).
Organic Synthesis and Characterization
- It has been utilized in various organic synthesis processes, yielding diverse derivatives. These derivatives are characterized for potential applications in different fields, including medicine and materials science (Roman, 2013).
Biological Activity and Cytotoxicity
- Studies on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives of this compound revealed potent biological activities, including cytotoxicity against cancer cell lines, showing its potential in cancer research (Phutdhawong et al., 2019).
Future Directions
The study of indole derivatives is a very active area of research due to their wide range of biological activities. Future research on “N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride” could involve exploring its potential biological activities and developing methods for its synthesis .
properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.ClH/c1-9(2)14-8-12-10(3)15-13-7-5-4-6-11(12)13;/h4-7,9,14-15H,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNPRZMPONRPPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CNC(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.